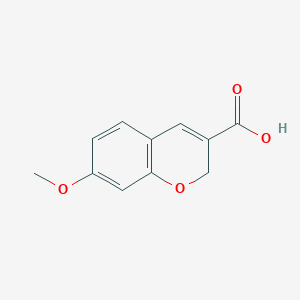

7-methoxy-2H-chromene-3-carboxylic Acid

説明

7-Methoxy-2H-chromene-3-carboxylic Acid, also known as 7-Methoxy-2-oxo-2H-chromene-3-carboxylic acid, is an amine-reactive blue fluorescent probe . It provides a distinguishable contrast when used with longer-wavelength probes in certain multicolor fluorescence applications such as nucleic acid and protein microarrays, in situ hybridization, and immunofluorescence .

Synthesis Analysis

The synthesis of 7-methoxy-2H-chromene-3-carboxylic Acid involves a solvent-controlled and rhodium(III)-catalyzed redox-neutral cascade C-H activation/unusual [3 + 3] annulation of diverse N-phenoxyacetamides . Another method involves the addition of dimethylformamide (DMF) and N-hydroxysuccinimide to a solution of 7-methoxy-2H-chromene-3-carboxylic Acid .Molecular Structure Analysis

The molecular formula of 7-methoxy-2H-chromene-3-carboxylic Acid is C11H10O4 . The structure of this compound includes a chromene ring, which is a heterocyclic compound that consists of a benzene ring fused to a heterocyclic pyran ring .Chemical Reactions Analysis

The chemical reactions involving 7-methoxy-2H-chromene-3-carboxylic Acid are complex and involve several steps . One of the key reactions is the cyclization with a β-lactone moiety via acyl and/or alkyl C-O bond cleavage and subsequent intramolecular nucleophilic attack .Physical And Chemical Properties Analysis

The physical and chemical properties of 7-methoxy-2H-chromene-3-carboxylic Acid include a density of 1.3±0.1 g/cm3, a boiling point of 363.5±42.0 °C at 760 mmHg, and a flash point of 145.4±21.4 °C . It has a molar refractivity of 52.4±0.3 cm3, and its polar surface area is 56 Å2 .科学的研究の応用

Summary of the Application

“7-methoxy-2H-chromene-3-carboxylic Acid” and other coumarin-based compounds have been used as high-performance photoinitiators for free radical photopolymerization (FRP) of meth(acrylate) functions under visible light irradiation using LED at 405 nm .

Methods of Application

These compounds showed a very high initiation capacity and very good polymerization profiles using two and three-component photoinitiating systems based on coum/iodonium salt (0.1%/1% w/w) and coum/iodonium salt/amine (0.1%/1%/1% w/w/w), respectively . The efficiency of the initiation of photopolymerization was demonstrated using several techniques to study the photophysical and photochemical properties of coumarins, such as UV-visible absorption spectroscopy, steady-state photolysis, real-time FTIR, and cyclic voltammetry .

Results or Outcomes

The compounds were also tested in direct laser write experiments (3D printing). The synthesis of photocomposites based on glass fiber or carbon fiber using an LED conveyor at 385 nm (0.7 W/cm^2) was also examined .

2. Synthesis of 2H-chromene-3-carboxylic Acids

Summary of the Application

“7-methoxy-2H-chromene-3-carboxylic Acid” can be used in the synthesis of 2H-chromene-3-carboxylic acids . This process involves further derivatization of 2H-chromene-3-carboxylic acids .

Methods of Application

The synthesis involves the isolation and identification of a five-membered rhodacycle, as well as theoretical studies for reasoning a plausible Rh (III)–Rh (V)–Rh (III) process .

Results or Outcomes

The synthetic applications and mechanistic details of this process have been discussed in the research .

3. Biological Activities of 2H/4H-Chromenes

Summary of the Application

2H/4H-chromene, an important class of heterocyclic compounds with versatile biological profiles, has a simple structure and mild adverse effects . “7-methoxy-2H-chromene-3-carboxylic Acid” is a type of 2H-chromene .

Methods of Application

Researchers have discovered several routes for the synthesis of a variety of 2H/4H-chromene analogs that exhibited unusual activities by multiple mechanisms .

Results or Outcomes

The molecules containing 2H/4H-chromene scaffold exhibit noteworthy potency, such as anticancer, anticonvulsant, antimicrobial, anticholinesterase, antidiabetic activities, antituberculosis, and inhibitory activity against monoamine oxidase (MAO) .

4. Materials Science

Summary of the Application

As one type of chromene, 2H-chromenes like “7-methoxy-2H-chromene-3-carboxylic Acid” not only widely exist in natural products, pharmaceutical agents, and biologically relevant molecules, but have also been used broadly in materials science .

Methods of Application

The application in materials science involves the synthesis of 2H-chromenes and their use in various material science applications .

Results or Outcomes

5. Biological Activities

Summary of the Application

“7-methoxy-2H-chromene-3-carboxylic Acid” can selectively interfere with the lactate flux in the tumor microenvironment . It can inhibit the influx of lactate in tumor cells expressing MCT1 and MCT4, but it does not affect lactate efflux .

Methods of Application

The application involves the use of “7-methoxy-2H-chromene-3-carboxylic Acid” in biological studies to understand its impact on lactate flux in the tumor microenvironment .

Results or Outcomes

Safety And Hazards

The safety and hazards associated with 7-methoxy-2H-chromene-3-carboxylic Acid include warnings for harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing hands and face thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

将来の方向性

The future directions of 7-methoxy-2H-chromene-3-carboxylic Acid research could involve its potential use in multicolor fluorescence applications such as nucleic acid and protein microarrays, in situ hybridization, and immunofluorescence . Further studies could also explore its potential anti-tumor mechanisms .

特性

IUPAC Name |

7-methoxy-2H-chromene-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O4/c1-14-9-3-2-7-4-8(11(12)13)6-15-10(7)5-9/h2-5H,6H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYKKNCZWZNXBGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=C(CO2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30455807 | |

| Record name | 7-methoxy-2H-chromene-3-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30455807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-methoxy-2H-chromene-3-carboxylic Acid | |

CAS RN |

57543-60-9 | |

| Record name | 7-methoxy-2H-chromene-3-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30455807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-methoxy-2H-chromene-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

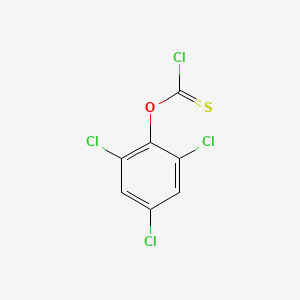

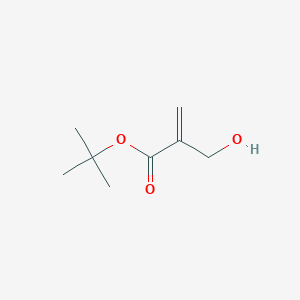

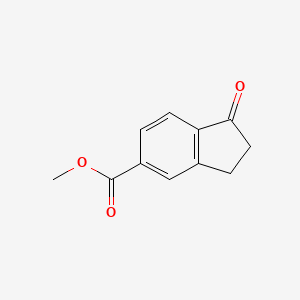

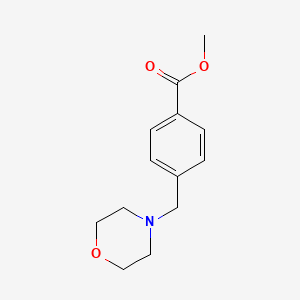

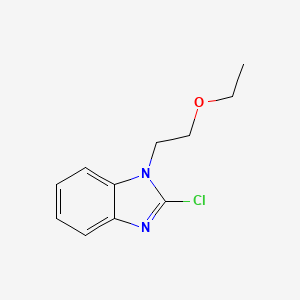

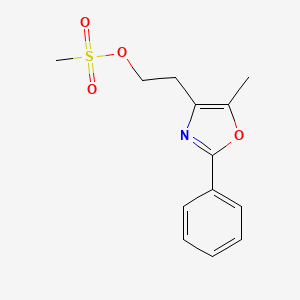

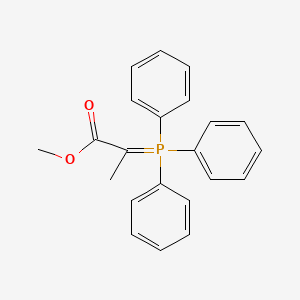

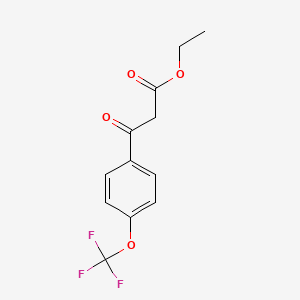

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Methylimidazo[1,2-A]pyridine-3-carbaldehyde](/img/structure/B1589612.png)

![diethoxyphosphoryl (2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethoxy]iminoacetate](/img/structure/B1589615.png)

![3-[Methyl(pentyl)amino]propanenitrile](/img/structure/B1589632.png)